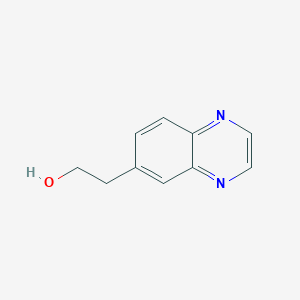

2-(Quinoxalin-6-YL)ethanol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-quinoxalin-6-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-6-3-8-1-2-9-10(7-8)12-5-4-11-9/h1-2,4-5,7,13H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFSSWHTWIUCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594934 | |

| Record name | 2-(Quinoxalin-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473895-88-4 | |

| Record name | 6-Quinoxalineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473895-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Quinoxalin-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity Profiles of 2 Quinoxalin 6 Yl Ethanol and Analogous Quinoxalines

Antimicrobial Activity Studiesnih.gov

Quinoxaline (B1680401) derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for combating various infectious diseases. nih.gov The simple and flexible structure of the quinoxaline core allows for extensive functionalization, enabling the modulation of its biological profile to target a wide range of pathogens. nih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strainsnih.govajol.info

Numerous studies have highlighted the potent antibacterial effects of quinoxaline derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, a series of quinoxalinone derivatives were synthesized and screened for their in-vitro growth inhibitory activity against nine strains of Gram-positive and four strains of Gram-negative bacteria. ajol.info One of the compounds, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl azide, showed significant activity, particularly against four Gram-positive strains with a minimum inhibitory concentration (MIC) value of 7.8 µg/mL. ajol.info

In another study, novel 2,3-diaminoquinoxaline derivatives were synthesized and evaluated for their antibacterial activity. tandfonline.com One of the compounds demonstrated notable efficacy against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli, with zones of inhibition between 14.28 and 14.89 mm. tandfonline.com Furthermore, certain C-2 amine-substituted quinoxaline analogues displayed good to moderate antibacterial activity against S. aureus, B. subtilis, methicillin-resistant S. aureus (MRSA), and E. coli, with MICs ranging from 4 to 32 μg/mL. nih.gov

Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound Type | Bacterial Strains | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl azide | Gram-positive strains | MIC: 7.8 µg/mL | ajol.info |

| 2,3-diaminoquinoxaline derivative | Bacillus subtilis, Escherichia coli | Zone of Inhibition: 14.28-14.89 mm | tandfonline.com |

| C-2 amine-substituted quinoxaline analogues | S. aureus, B. subtilis, MRSA, E. coli | MIC: 4-32 µg/mL | nih.gov |

Antifungal Properties and Proposed Mechanismsnih.govmdpi.com

Quinoxaline derivatives have also emerged as potent antifungal agents. nih.gov A study investigating novel quinoxaline-2-oxyacetate hydrazide derivatives revealed remarkable inhibitory activities against several plant pathogenic fungi, including Botrytis cinerea, Altemaria solani, and Rhizoctonia solani. mdpi.com Some of these compounds exhibited better efficacy than the commercial fungicide ridylbacterin. mdpi.com

Another study focused on the antifungal effects of 3-hydrazinoquinoxaline-2-thiol (B1673409) against various Candida species. nih.gov This derivative demonstrated higher efficacy than Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov The proposed mechanisms for the antifungal action of quinoxaline derivatives often involve the inhibition of essential fungal enzymes or disruption of the fungal cell membrane. ijpda.org For example, some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for fungal DNA replication. nih.gov

Antifungal Activity of Selected Quinoxaline Derivatives

| Compound | Fungal Strains | Activity (EC50/Efficacy) | Reference |

|---|---|---|---|

| Quinoxaline-2-oxyacetate hydrazide derivative (Compound 15) | Gibberella zeae, Colletotrichum orbiculare | EC50: 0.87 µg/mL, 1.01 µg/mL | mdpi.com |

| Quinoxaline-2-oxyacetate hydrazide derivative (Compound 1) | Alternaria alternata, Rhizoctonia solani | EC50: 1.54 µg/mL, 0.20 µg/mL | mdpi.com |

| 3-hydrazinoquinoxaline-2-thiol | Candida albicans, Candida glabrata, Candida parapsilosis | More effective than Amphotericin B | nih.gov |

Antiviral Potency, Including Against Respiratory Pathogens (e.g., SARS-CoV-2) and HIVnih.govnih.govnih.gov

The antiviral potential of quinoxaline derivatives is a rapidly growing area of research. nih.govnih.gov These compounds have shown promise against a range of viruses, including human immunodeficiency virus (HIV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.govnih.gov Several quinoxaline derivatives, such as HBY, HBQ, and S-2720, have been identified as potent inhibitors of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle. nih.govasm.org

In the context of the COVID-19 pandemic, quinoxaline derivatives have been investigated as potential inhibitors of SARS-CoV-2. nih.govnih.gov Some derivatives have been shown to target the main protease (Mpro) and papain-like protease (PLpro) of the virus, which are essential for its replication. rsc.org Computational studies have also suggested that certain quinoxaline derivatives can bind with high affinity to the SARS-CoV-2 protease, indicating their potential to inhibit viral propagation. nih.gov

Antituberculosis and Antimalarial Activitiesnih.govresearchgate.netresearchgate.net

Quinoxaline derivatives have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Quinoxaline 1,4-di-N-oxide derivatives, in particular, have shown encouraging results. nih.gov The presence of an electron-withdrawing group at the para position of a phenyl group attached to the quinoxaline nucleus has been found to be essential for higher antitubercular activity. nih.gov

In the realm of antimalarial research, quinoxaline-based compounds have shown potent activity against the asexual blood stage of Plasmodium falciparum. nih.gov Some of these compounds exhibited sub-micromolar to single-digit nanomolar IC50 values against both laboratory strains and multi-drug resistant isolates. nih.gov The mechanism of action for some antimalarial quinolines is thought to involve the disruption of hemoglobin degradation in the parasite, leading to the accumulation of toxic free heme. drugs.com

Structure-Activity Relationships (SAR) for Antimicrobial Effects of Quinoxaline Derivativesnih.govresearchgate.net

The antimicrobial activity of quinoxaline derivatives is highly dependent on their structural features. nih.gov Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular modifications that enhance the potency and selectivity of these compounds. For instance, in the context of antitubercular activity, the presence of a halogen atom at the C7 position of the quinoxaline nucleus has been shown to increase efficacy. nih.gov

For antibacterial agents, the substitution patterns around the quinoxaline nucleus are critical for activity. nih.gov Molecular docking studies have revealed that quinoxaline derivatives can interact with key residues in the binding pockets of bacterial enzymes like DNA gyrase. tandfonline.com These SAR insights are invaluable for the rational design of new and more effective antimicrobial drugs based on the quinoxaline scaffold. nih.govresearchgate.net

Anticancer and Antitumor Investigationsekb.egnih.govnih.gov

Quinoxaline derivatives are recognized as a novel class of chemotherapeutic agents with activity against various tumors. nih.govnih.gov Their anticancer effects are often attributed to their ability to inhibit protein kinases, which are crucial for cell signaling pathways involved in cell proliferation and survival. ekb.egekb.eg

Quinoxalines have been shown to be selective ATP-competitive inhibitors of numerous kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and epidermal growth factor receptor (EGFR). ekb.egnih.gov For example, a novel class of quinoxaline–arylfuran derivatives was found to exert potent antiproliferative effects against HeLa cells by inhibiting STAT3 phosphorylation. mdpi.com Another study reported on imidazo[1,2-a]quinoxaline (B3349733) derivatives as potent microtubule-interfering agents with significant anticancer activity. nih.gov The development of quinoxaline-based molecules continues to be a promising avenue for future cancer therapies. nih.gov

Anticancer Activity of Selected Quinoxaline Derivatives

| Compound Type | Cancer Cell Line | Mechanism of Action | Activity (IC50) | Reference |

|---|---|---|---|---|

| Quinoxaline–arylfuran derivative (QW12) | HeLa (Cervical Cancer) | Inhibits STAT3 phosphorylation | 10.58 µM | mdpi.com |

| Imidazo[1,2-a]quinoxaline derivatives | Various | Microtubule-interfering agents | Not Specified | nih.gov |

| Quinoxaline-bisarylurea 2 | Various | Induces apoptosis | Not Specified | nih.gov |

Cytotoxic Effects on Various Human Cancer Cell Lines

Quinoxaline derivatives have demonstrated significant cytotoxic effects across a variety of human cancer cell lines. For instance, certain 6,7-modified-5,8-quinoxalinedione derivatives and heterocyclic quinoxalines have been evaluated for their in vitro cytotoxicity against human lung adenocarcinoma (PC 14), human gastric adenocarcinoma (MKN 45), and human colon adenocarcinoma (colon 205) cells. nih.gov One particular derivative, Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione, exhibited marked cytotoxicity against the MKN 45 cell line. nih.gov

In other studies, aminoalcohol-based quinoxaline derivatives, DEQX and OAQX, were shown to reduce the viability of the HT-29 human colorectal cancer cell line in a concentration-dependent manner. nih.gov Furthermore, a separate N-allyl quinoxaline derivative displayed potent cytotoxicity against A549 lung cancer and MCF-7 breast cancer cells. researchgate.net

Table 1: Cytotoxic Activity of Selected Quinoxaline Derivatives on Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric Adenocarcinoma) | 0.073 | nih.gov |

| N-allyl quinoxaline | A549 (Lung Cancer) | 0.86 | researchgate.net |

Elucidation of Molecular Mechanisms of Action in Cancer Therapy (e.g., DNA Binding, Kinase Inhibition)

The anticancer effects of quinoxaline derivatives are attributed to various molecular mechanisms. One prominent mechanism is the induction of apoptosis. For example, the aminoalcohol-based quinoxalines, DEQX and OAQX, were found to induce total apoptosis in HT-29 cells. nih.gov Similarly, an N-allyl quinoxaline derivative was observed to induce apoptotic cell death in A549 and MCF-7 cells, arresting the cell cycle in the S and G1 phases. researchgate.net

Kinase inhibition is another key mechanism. The aforementioned N-allyl quinoxaline derivative demonstrated promising inhibitory activity against both EGFR and VEGFR2, two crucial targets in cancer therapy. researchgate.net The molecular docking studies of this compound revealed a strong binding affinity within the active sites of EGFR and VEGFR2 proteins. researchgate.net

Selective Toxicity Profiles Towards Cancer Cells Versus Normal Cells

A critical aspect of cancer chemotherapy is the selective toxicity of compounds towards cancer cells while sparing normal, healthy cells. Research on some quinoxaline derivatives has shown promising selectivity. For example, the N-allyl quinoxaline derivative that was potent against A549 and MCF-7 cancer cells showed non-cytotoxic activity against normal WISH and MCF-10A cells, with IC50 values greater than 100 µM for the normal cell lines. researchgate.net This indicates a favorable therapeutic window for this particular analog.

Anti-inflammatory and Analgesic Potential

Several studies have highlighted the anti-inflammatory and analgesic properties of quinoxaline derivatives. researchgate.netnih.gov The aminoalcohol-based quinoxalines, DEQX and OAQX, demonstrated anti-inflammatory activity by reducing leukocyte migration and decreasing the levels of pro-inflammatory cytokines IL-1β and TNF-β. nih.gov In terms of analgesic effects, both DEQX and OAQX exhibited peripheral analgesic activity in acetic acid-induced writhing tests. nih.gov Other research has also reported on the synthesis and evaluation of novel quinoxaline derivatives as potential non-ulcerogenic anti-inflammatory and analgesic agents. nih.gov

Enzyme Inhibition and Receptor Modulation by Quinoxaline Derivatives

The diverse biological activities of quinoxalines extend to their ability to inhibit specific enzymes and modulate cellular receptors.

Adenosine (B11128) Receptor Antagonism (e.g., A2AAR)

Quinoxaline and its analogs have been explored for their potential as adenosine receptor antagonists. The adenosine A2A receptor (A2AAR) is a significant target in the treatment of various diseases. While specific data on 2-(Quinoxalin-6-YL)ethanol is unavailable, the broader class of nitrogen-containing heterocyclic compounds is known to interact with these receptors. nih.govnih.gov

HIV Reverse Transcriptase (RT) Inhibition

The quinoxaline scaffold has been identified as a promising structure for the development of inhibitors of HIV reverse transcriptase (RT), a critical enzyme in the life cycle of the virus. nih.govconicet.gov.ar Numerous studies have focused on the design, synthesis, and biological evaluation of quinoxaline derivatives as anti-HIV agents targeting the RT enzyme. nih.govconicet.gov.ar These efforts have led to the discovery of selective and potent quinoxaline-based RT inhibitors. nih.gov The mechanism of action for some quinolinone-based inhibitors has been shown to involve interference with the ribonuclease H (RNase H) function of the reverse transcriptase. nih.gov

Other Relevant Enzyme and Receptor Interactions (e.g., PI3Kγ, COX-2)

While direct studies on this compound's interaction with PI3Kγ and COX-2 are not extensively documented, research on analogous quinoxaline structures reveals significant engagement with these targets. Quinoxaline derivatives have been identified as inhibitors of various receptor tyrosine kinases and other crucial enzymes involved in cell signaling and inflammation. nih.gov

Phosphatidylinositol-3-kinase (PI3K) Interaction: The PI3K signaling pathway is critical in cell proliferation, survival, and differentiation. Certain quinazoline (B50416) derivatives, which share structural similarities with quinoxalines, have been reported to interfere with this pathway. nih.gov This suggests that the quinoxaline scaffold could be a viable starting point for developing PI3K inhibitors. The nitrogen-containing heterocyclic structure of quinoxaline is capable of interacting with the active sites of various kinases. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that becomes significantly upregulated during inflammatory processes and is a key target for anti-inflammatory drugs. mdpi.comnih.gov Several novel quinoxaline derivatives have been synthesized and evaluated for their potential as dual anticancer and anti-inflammatory agents by targeting COX-2. nih.gov

In one study, a series of novel quinoxaline derivatives were screened for their COX-2 inhibitory activity. Several compounds demonstrated potent inhibition, suggesting that the quinoxaline nucleus is a promising scaffold for developing new anti-inflammatory agents. nih.gov The results indicated that compounds 4a , 5 , 11 , and 13 from the study were effective dual inhibitors of EGFR and COX-2. nih.gov

Table 1: COX-2 Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| 4a | 0.3 |

| 13 | 0.4 |

| 11 | 0.6 |

| 5 | 0.9 |

This table is interactive. You can sort and filter the data.

These findings underscore the potential of the quinoxaline framework as a basis for designing selective inhibitors of enzymes like COX-2, which could be valuable in treating inflammatory conditions. nih.gov

Other Emerging Biological Activities and Therapeutic Prospects

The versatile quinoxaline scaffold has been explored for a wide range of therapeutic applications beyond its well-known antimicrobial and anticancer properties. researchgate.netijpsjournal.com

The quinoxaline nucleus is recognized as a significant pharmacophore in the development of treatments for diabetes. researchgate.nettandfonline.com Researchers have designed and synthesized novel quinoxaline derivatives targeting enzymes involved in glucose metabolism.

One area of focus has been the inhibition of dipeptidyl peptidase-4 (DPP-4), a key target in managing type 2 diabetes. nih.gov Quinoxalinedione (B3055175) derivatives have been identified as potent DPP-4 inhibitors. nih.gov Another strategy involves targeting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. tandfonline.com Certain quinoxaline-based heterocyclic inhibitors have shown potent inhibition of α-glucosidase, outperforming the standard drug acarbose (B1664774) in some cases. tandfonline.com For instance, in a study focused on developing dual inhibitors, compound 6c was identified as a highly effective α-glucosidase inhibitor, while compound 6a showed potent inhibition of both sPLA2 and α-glucosidase. tandfonline.com

Table 2: Antidiabetic Activity of Selected Quinoxaline-Based Inhibitors

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 6a | sPLA2 | 0.0475 |

| 6c | α-glucosidase | 0.0953 |

This table is interactive. You can sort and filter the data.

Recently, a new series of quinoxalinone derivatives was designed and evaluated for hypoglycemic activity, with compounds 5i and 6b showing effects comparable to the positive control, Pioglitazone. nih.gov These compounds may exert their effects by mitigating cellular oxidative stress and modulating glucose transporters. nih.gov

The antioxidant potential of quinoxaline derivatives has also been a subject of investigation. researchgate.net Some studies have explored their ability to scavenge free radicals, which are implicated in a variety of diseases. For example, a study on pyrrolo[2,3-b]quinoxaline derivatives evaluated their antioxidant capabilities using the 2,2-diphenyl-1-picrylhydrazyl (DPP-H) assay. rsc.org

In this study, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a ) was identified as the most potent radical scavenger among the tested compounds. rsc.org Further computational analysis indicated that this compound has significant hydroxyl radical (HO•) scavenging activity, comparable to reference antioxidants like Trolox and melatonin (B1676174) in a lipid environment. rsc.org This suggests that quinoxaline-based compounds could be developed as agents to combat oxidative stress.

The quinoxaline scaffold has demonstrated significant potential in the field of neuroscience, with various derivatives showing promise as anticonvulsant and antidepressant agents. researchgate.netijpsjournal.com

Anticonvulsant Activity: Several studies have reported the synthesis of novel quinoxaline derivatives with anticonvulsant properties. nih.govsemanticscholar.orgnih.gov These compounds are often evaluated in rodent models using tests such as the pentylenetetrazole (scPTZ)-induced seizure test and the maximal electroshock (MES) test. nih.govresearchgate.net In one study, new derivatives were synthesized by condensing aromatic aldehydes with a quinoxaline acetohydrazide. nih.gov Compounds V1 and V3 from this series showed the highest anticonvulsant effect relative to the reference drug phenobarbital. nih.govsemanticscholar.org Another research effort focused on designing α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, leading to the identification of several quinoxaline derivatives with promising activity and good pharmacokinetic profiles. nih.gov

Table 3: Relative Anticonvulsant Potency of Quinoxaline Derivatives

| Compound | Relative Potency (vs. Phenobarbital Sodium) |

|---|---|

| V3 | 0.80 |

| V1 | 0.75 |

| V4 | 0.41 |

| V2 | 0.19 |

| V7 | 0.15 |

| V6 | 0.10 |

| V5 | 0.09 |

This table is interactive. You can sort and filter the data.

Antidepressant Activity: Quinoxaline derivatives have also been investigated for their potential as antidepressants. nih.govresearchgate.netnih.gov One study focused on a novel 5-HT3 receptor antagonist, (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (4a ), which exhibited significant antidepressant-like effects in various rodent behavioral models. nih.gov The compound was shown to reduce immobility time in the forced swim test, a common indicator of antidepressant activity. nih.gov Another class of compounds, 4-amino nih.govnih.govfrontiersin.orgtriazolo[4,3-a]quinoxalines, has been identified as potent adenosine receptor antagonists with the potential for rapid-onset antidepressant effects. nih.gov

Pharmacological Studies: Bioavailability and Metabolic Fate of Quinoxaline-Based Compounds

The therapeutic potential of any compound is heavily dependent on its pharmacological properties, including bioavailability and metabolic stability. Studies on various quinoxaline-based compounds have provided insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.

Bioavailability: The bioavailability of quinoxaline derivatives can be variable and is often a focus of optimization in drug development. For instance, a study on the JNK inhibitor 11H-indeno[1,2-b]quinoxalin-11-one oxime (IQ-1) in rats revealed a low absolute oral bioavailability of less than 1.5%. nih.govtandfonline.com This highlights the challenges that can be associated with the oral absorption of certain quinoxaline structures. tandfonline.com However, other quinoxaline derivatives have been developed with improved oral bioavailability for various therapeutic applications. nih.govresearchgate.net

Metabolic Fate: The metabolism of quinoxaline compounds often involves enzymatic modifications in the liver and other tissues. The specific metabolic pathways depend on the functional groups attached to the quinoxaline core.

Studies on quinoxaline 1,4-di-N-oxides (QdNOs), used as antibacterial agents, have identified several major metabolic pathways. These include the reduction of the N-oxide groups, hydroxylation of side chains, and oxidation of hydroxyl groups to carboxylic acids. acs.org For example, the metabolism of mequindox (B78584) (MEQ) involves N-oxide reduction, carbonyl reduction, and hydroxylation. acs.org Similarly, the metabolism of olaquindox (B1677201) (OLA) primarily involves N→O reduction and oxidation of hydroxyls to carboxylic acids. acs.org Glucuronidation has also been identified as an important conjugation pathway in rats. acs.org The major metabolite of the JNK inhibitor IQ-1 was identified as the ketone 11H-indeno[1,2-b]quinoxalin-11-one (IQ-18). nih.gov

Understanding the metabolic fate of these compounds is crucial for evaluating their safety and efficacy, as metabolites may have their own biological activities or toxicities. acs.orgresearchgate.net

Advanced Applications in Materials Science and Optoelectronics for Quinoxaline Derivatives

Organic Light-Emitting Devices (OLEDs) and Fluorescent Probes

Quinoxaline (B1680401) derivatives are integral to the development of high-performance OLEDs and sensitive fluorescent probes. nih.govmdpi.com Their tunable electronic properties, high thermal stability, and excellent charge-transporting capabilities make them suitable for various roles within these devices. nih.govresearchgate.net The presence of nitrogen atoms in the pyrazine (B50134) ring allows the quinoxaline moiety to function as an effective electron-withdrawing unit, which is crucial for designing molecules with specific optoelectronic functions. researchgate.net

Efficient electron transport is critical for achieving high performance in OLEDs, as it ensures balanced charge injection and recombination within the emissive layer. Quinoxaline derivatives are recognized as attractive electron-transporting materials (ETMs) due to their inherent electron-deficient character. nih.gov This property helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection from the cathode and enhancing electron mobility.

The incorporation of a quinoxaline core into a molecular structure is a key strategy for developing efficient ETMs and n-type semiconductors for various organic electronic devices, including OLEDs. nih.govacs.org While 2-(Quinoxalin-6-YL)ethanol itself has not been extensively documented as an ETM, its fundamental quinoxaline structure suggests significant potential. The ethanol (B145695) group (-CH₂CH₂OH) can influence solubility and film-forming properties, which are important for device fabrication via solution processing. The performance of related quinoxaline-based ETMs in OLEDs underscores this potential.

Table 1: Performance of Representative Quinoxaline-Based Materials in OLEDs

| Quinoxaline Derivative Example | Role in OLED | Max. External Quantum Efficiency (EQE) | Max. Brightness (cd m⁻²) | Source |

| DPXZ-PQM | Orange-Red TADF Emitter | 26.0% | Not Specified | rsc.org |

| BDMAC-XT | Green TADF Emitter | 21% | Not Specified | chinesechemsoc.org |

| Thiophene-Quinoxaline Copolymers | Electron Transport Layer | Device Dependent | Device Dependent | nih.gov |

| 1,2,3,4-tetrahydrophenazine-based | TADF Emitter | 15.3% | 36,480 | rsc.org |

This table showcases the performance of various quinoxaline derivatives to illustrate the potential of this class of compounds in OLED applications.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to achieve up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons. rsc.orgfrontiersin.org This process relies on materials with a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). chinesechemsoc.orgfrontiersin.org Quinoxaline derivatives are excellent candidates for constructing TADF emitters, typically acting as the electron-accepting component in a donor-acceptor (D-A) molecular architecture. rsc.orgrsc.org

The strong electron-withdrawing nature of the quinoxaline unit, when paired with a suitable electron-donating moiety, can effectively separate the HOMO and LUMO, leading to the small ΔE_ST required for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. chinesechemsoc.orgfrontiersin.org For instance, fusing a phenyl(quinoxalin-6-yl)methanone acceptor unit with phenoxazine (B87303) donors has produced highly efficient orange-red TADF emitters. rsc.org Although specific TADF properties of this compound have not been reported, its quinoxaline core provides the necessary acceptor strength, suggesting that with the addition of a suitable donor group, it could serve as a scaffold for novel TADF materials.

A chromophore is the part of a molecule responsible for its color and fluorescence. Quinoxaline derivatives are frequently used as core structures in the design of advanced chromophores for photoluminescence applications, including fluorescent sensors and probes. researchgate.netnih.gov The rigid and planar structure of the quinoxaline ring system contributes to high fluorescence quantum yields. researchgate.net

The photophysical properties, such as absorption and emission wavelengths, can be finely tuned by attaching various functional groups to the quinoxaline core. nih.gov This intramolecular charge transfer (ICT) along the molecule's backbone is key to its luminescence properties. researchgate.net The ability of the quinoxaline nitrogen atoms to be protonated also leads to halochromism (color change with pH), making these derivatives useful as pH sensors. researchgate.netmdpi.com The this compound molecule, with its inherent quinoxaline chromophore, could be explored for such applications, potentially modified to enhance its quantum yield or to target specific analytes.

Organic Semiconductors and Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of next-generation electronics like flexible displays and sensors. rsc.orgmdpi.com The performance of an OFET is largely determined by the charge-transporting capabilities of the organic semiconductor layer. nih.gov

Developing stable and efficient n-type (electron-transporting) organic semiconductors has been a significant challenge in the field. Quinoxaline derivatives have emerged as promising n-type materials. nih.gov The electron-withdrawing properties of the pyrazine ring within the quinoxaline structure lower the frontier molecular orbital (HOMO and LUMO) energy levels, which stabilizes the material against ambient oxidation and facilitates electron injection and transport. nih.govnih.gov

The introduction of electron-withdrawing groups, such as fluorine atoms, onto the quinoxaline core has been shown to enhance intermolecular interactions and improve charge transport ability. nih.gov While the ethanol substituent on this compound is not a strong electron-withdrawing group, the intrinsic n-type character of the quinoxaline core itself makes it a candidate for semiconductor applications. Research on related quinoxaline-based polymers and small molecules has demonstrated their potential, achieving respectable electron mobilities in OFET devices. nih.govacs.org

Table 2: Semiconductor Properties of Quinoxaline-Based Materials

| Material Type | Key Feature | Charge Carrier Mobility (cm²/V·s) | Application | Source |

| Quinoxaline-fused TTF derivatives | Halogen-substituted | 0.1 (n-type) | OFETs | nih.gov |

| Quinoxaline-based polymers | High electron affinity | Varies (n-type) | OFETs, Organic Electronics | nih.govacs.org |

| 2-chloro-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone | Estimated n-type conductivity | 0.1–0.3 (Estimated) | Organic Semiconductors | vulcanchem.com |

This table provides examples of the n-type semiconductor characteristics found in the quinoxaline family of compounds.

In organic semiconductors, charge transport typically occurs via a "hopping" mechanism, where charge carriers (electrons or holes) jump between adjacent molecules. wikipedia.org The efficiency of this process is highly dependent on the degree of intermolecular electronic coupling, which is governed by the molecular packing and orientation in the solid state. mdpi.com

The planar structure of the quinoxaline core promotes π-π stacking, a key interaction that facilitates charge transport. mdpi.com The design of quinoxaline-based materials often focuses on enhancing this planarity and encouraging close packing to maximize orbital overlap between neighboring molecules. mdpi.com For example, the introduction of thiophene (B33073) rings as π-bridges in certain quinoxaline structures has been shown to reduce the dihedral angle between aromatic units, leading to better π-π stacking and improved carrier transport. mdpi.com The charge transport in a material like this compound would similarly depend on how the molecules arrange themselves in a thin film, a property influenced by the ethanol substituent's effect on intermolecular interactions.

Solar Energy Conversion Devices

Quinoxaline derivatives are pivotal in the advancement of organic photovoltaic technologies due to their excellent electron-transporting properties. qmul.ac.uknih.gov They are integral components in both organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs), where they contribute to enhancing power conversion efficiencies. qmul.ac.ukacs.org

Non-Fullerene Acceptors in Organic Solar Cells (OSCs)

In the realm of OSCs, there is a significant shift towards non-fullerene acceptors (NFAs) to overcome the limitations of traditional fullerene-based materials. Quinoxaline-based materials are at the forefront of this transition, valued for their tunable electronic properties and strong light absorption. nih.govbohrium.com The quinoxaline unit serves as an effective building block for n-type small molecules, contributing to high open-circuit voltages (Voc) and power conversion efficiencies (PCE). acs.org

For instance, copolymers incorporating quinoxaline derivatives have demonstrated impressive photovoltaic performance. A study on a series of quinoxaline-based copolymers for polymer solar cells (PSCs) revealed that modifying the alkyl side chain of the quinoxaline unit significantly impacts the electronic and optoelectronic properties. acs.org One such copolymer, when blended with PC71BM, achieved a power-conversion efficiency of 4.0%. acs.org Another series of wide-band-gap polymer donors incorporating a thiophene-flanked phenylene and a quinoxaline co-unit achieved a remarkable Voc of 1.00 V and a PCE of 9.7% when blended with the non-fullerene acceptor IDIC. acs.org

While direct studies on This compound as a non-fullerene acceptor are not extensively documented, its inherent quinoxaline core suggests significant potential. The ethanol group (-CH2CH2OH) could influence the molecule's solubility and film-forming properties, which are critical for device fabrication. Theoretical studies using Density Functional Theory (DFT) on various quinoxaline derivatives have shown that their electronic and optical properties can be finely tuned, which is essential for optimizing their performance in solar cells. nih.govresearchgate.net

Table 1: Photovoltaic Performance of Selected Quinoxaline-Based Polymers in OSCs

| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| P2 | PC71BM | 0.82 | 9.96 | 49 | 4.0 | acs.org |

| P3 | IDIC | 1.00 | 15.99 | - | 9.7 | acs.org |

| PDBS-TQx | PC71BM | - | - | - | 5.14 | rsc.org |

| P3HT | Qx1 | 1.00 | - | - | 4.03 | acs.org |

| P3HT | Qx1b | 0.95 | - | - | 4.81 | acs.org |

This table presents data for various quinoxaline-based polymers to illustrate the potential of the quinoxaline scaffold in organic solar cells.

Auxiliary Acceptors and π-Bridges in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, quinoxaline derivatives have been successfully employed as auxiliary acceptors and π-bridges within the molecular structure of organic sensitizers. qmul.ac.uk Their strong electron-accepting character facilitates efficient electron injection from the dye to the semiconductor's conduction band, while their extended π-conjugation enhances light absorption across a broader spectrum. qmul.ac.ukwu.ac.th

The strategic placement of a quinoxaline unit as an additional electron acceptor in a D-A-π-A (Donor-Acceptor-π-Acceptor) configuration has been shown to significantly improve the electronic and photovoltaic properties of the dye. researchgate.net For example, novel organic sensitizers incorporating a quinoxaline electron-accepting unit have achieved power conversion efficiencies as high as 5.56%. researchgate.net Furthermore, theoretical studies on quinoxaline-based dyes have been instrumental in predicting their excitation energies and absorption spectra, aiding in the design of more efficient sensitizers. nih.govwu.ac.th

The This compound molecule, with its quinoxaline core, possesses the fundamental electronic properties required for an auxiliary acceptor. The hydroxyl group could also serve as an anchoring group to the TiO₂ surface, a critical feature for dye attachment in DSSCs, although this would be a secondary role to the more traditional carboxylic acid anchors.

Corrosion Inhibition Mechanisms of Quinoxaline Compounds

Quinoxaline derivatives are highly effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. nih.govimist.ma Their inhibitory action stems from the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in their molecular structure, which facilitate their adsorption onto the metal surface. imist.maphyschemres.org

Adsorption Behavior on Metal Surfaces

The primary mechanism of corrosion inhibition by quinoxaline compounds is the formation of a protective adsorbed layer on the metal surface, which acts as a barrier to corrosive agents. physchemres.orgresearchgate.net This adsorption can occur through both physical (electrostatic) and chemical interactions. researchgate.net The nitrogen atoms in the quinoxaline ring can be protonated in acidic solutions, leading to the formation of positively charged species that can be physically adsorbed onto a negatively charged metal surface. imist.ma

Simultaneously, the lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic system can be donated to the vacant d-orbitals of iron, leading to the formation of coordinate covalent bonds (chemisorption). researchgate.netacs.org Studies on various quinoxalin-6-yl derivatives have shown that their adsorption on a mild steel surface is spontaneous and often follows the Langmuir or Frumkin adsorption isotherms. nih.govacs.org The presence of an ethanol group in This compound could potentially enhance its solubility in aqueous acidic media and influence its adsorption characteristics.

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization Studies in Corrosion Inhibition

Electrochemical techniques are crucial for evaluating the performance and understanding the mechanism of corrosion inhibitors. Potentiodynamic polarization studies on various quinoxaline derivatives have consistently shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govsci-hub.se

Electrochemical Impedance Spectroscopy (EIS) measurements further corroborate the formation of a protective film. In the presence of quinoxaline inhibitors, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases. nih.govimist.ma The increase in Rct indicates a slowing of the corrosion rate, and the decrease in Cdl suggests the displacement of water molecules by the inhibitor molecules at the metal/solution interface, leading to a thicker and more protective barrier. imist.ma For example, studies on quinoxalin-6-yl derivatives have demonstrated high inhibition efficiencies, with some compounds reaching over 90% effectiveness at optimal concentrations. acs.orgsci-hub.se

Table 2: Electrochemical Data for Quinoxalin-6-yl Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) (from PDP) | Inhibition Efficiency (%) (from EIS) | Reference |

| PQDPP | 1 x 10⁻³ | 92.1 | 93.4 | acs.org |

| PQDPB | 1 x 10⁻³ | 91.0 | 92.2 | acs.org |

| PPQDPE | 1 x 10⁻³ | 89.8 | 91.1 | acs.org |

| Mt-3-PQPP | 2.75 x 10⁻⁴ | 90.28 | - | physchemres.org |

| Cl-4-PQPP | 2.75 x 10⁻⁴ | 89.82 | - | physchemres.org |

This table showcases the effectiveness of various quinoxalin-6-yl derivatives, highlighting the potential of the core structure present in this compound.

Other Industrial and Technological Applications (e.g., Dyes, Pigments, Herbicides, Insecticides)

The versatility of the quinoxaline scaffold extends beyond optoelectronics and corrosion science into various other industrial applications. ipp.ptsapub.orgijrti.org

Quinoxaline derivatives are utilized in the synthesis of dyes and pigments due to their extended π-conjugated systems, which allow them to absorb light in the visible region of the electromagnetic spectrum. sharif.eduopenmedicinalchemistryjournal.com The specific color and properties of these dyes can be tuned by introducing different functional groups onto the quinoxaline core.

In the agricultural sector, numerous quinoxaline derivatives have been synthesized and tested for their biological activities. researchgate.netnih.govacs.org Research has shown that certain quinoxaline compounds exhibit significant herbicidal, fungicidal, and insecticidal properties. researchgate.netusda.govscite.ai For example, specific 2-(quinoxalin-1(2H)-yl)acetonitrile and 1-allyl-quinoxalin-2(1H)-one derivatives have been identified as potent herbicides and fungicides. researchgate.netacs.org While the specific pesticidal activity of This compound has not been reported, its core structure is common to many biologically active compounds, suggesting potential for further investigation in this area.

Computational and Theoretical Investigations of 2 Quinoxalin 6 Yl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the structural and electronic properties of quinoxaline (B1680401) derivatives. nih.govbiointerfaceresearch.com DFT methods are chosen for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic characteristics. uctm.edu The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly used to optimize molecular structures and calculate various chemical parameters. researchgate.netarabjchem.org These calculations provide a foundational understanding of the molecule's behavior at an electronic level.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and kinetic stability. uctm.eduresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. biointerfaceresearch.comuctm.edu

For quinoxaline derivatives, the HOMO is often localized on the electron-rich regions of the quinoxaline ring system, while the LUMO is also typically delocalized on the same heterocyclic scaffold. uctm.edu DFT calculations for various quinoxaline derivatives have reported a range of energy gaps, which are influenced by different substituent groups. biointerfaceresearch.comresearchgate.netnih.gov For instance, a theoretical analysis of 2-(2,3-dihydro- ekb.egnih.govoxazino[2,3-b]quinoxalin-4-yl)ethanol, a related structure, yielded a frontier orbital gap of 4.216 eV. uctm.edu

Table 1: Illustrative HOMO-LUMO Energy Gaps for Quinoxaline Derivatives from DFT Studies

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source(s) |

| 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione | -6.3996 | -1.9021 | 4.4975 | uctm.edu |

| 2-(2,3-dihydro- ekb.egnih.govoxazino[2,3-b]quinoxalin-4-yl)ethanol | - | - | 4.216 | uctm.edu |

| Oxime ether quinoxaline derivatives | - | - | 1.38 - 3.21 | biointerfaceresearch.com |

| Quinoxaline-1, 4-dioxide derivatives | - | - | 2.59 - 3.49 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential) prone to nucleophilic attack. elixirpublishers.comresearchgate.net Green areas represent neutral potential. researchgate.net

For quinoxaline structures, MEP maps typically reveal that the most negative potential is concentrated around the nitrogen atoms of the pyrazine (B50134) ring due to their high electronegativity and lone pairs of electrons. elixirpublishers.commdpi.com This makes them the primary sites for hydrogen bonding and electrophilic interactions. mdpi.com The hydrogen atoms, particularly the one in the hydroxyl group of the ethanol (B145695) side chain in 2-(Quinoxalin-6-YL)ethanol, would be expected to show a positive potential (blue region), making them potential hydrogen bond donors. elixirpublishers.com

Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis structure, including charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions. nih.govresearchgate.net This method investigates the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). rsc.org These interactions, such as those from a lone pair (n) to an anti-bonding orbital (σ*), indicate hyperconjugative effects and delocalization of electron density, which contribute to molecular stability. rsc.orgnajah.edu

In studies of quinoxaline and related heterocyclic systems, NBO analysis often reveals significant n → σ* and π → π* interactions. nih.gov For this compound, key interactions would be expected between the lone pairs of the quinoxaline nitrogen atoms and the anti-bonding orbitals of adjacent C-C and C-N bonds. Similarly, the oxygen atom of the ethanol group possesses lone pairs that can engage in hyperconjugative interactions within the molecule. These delocalizations are crucial for understanding the compound's electronic structure and reactivity. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. nih.govekb.egijlpr.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of a ligand's biological activity. rsc.org For quinoxaline derivatives, docking studies are frequently performed to predict their binding modes and affinities with various therapeutic targets, including kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), proteases, and microbial enzymes. ekb.egnih.govnih.govresearchgate.net

Prediction of Binding Affinities and Conformations with Biological Receptors and Enzymes

Molecular docking simulations calculate a scoring function, often expressed as a binding energy or affinity (e.g., in kcal/mol), to estimate the strength of the interaction between a ligand and a receptor. nih.govd-nb.info A lower (more negative) binding energy generally indicates a more stable ligand-receptor complex and higher predicted affinity. Docking studies on various quinoxaline derivatives have shown a wide range of binding affinities depending on the specific substitutions and the target receptor. ekb.egd-nb.infoacs.org For example, several quinoxaline derivatives have been identified as potent inhibitors of VEGFR-2, a key target in cancer therapy, with predicted binding affinities comparable to or better than known drugs like Sorafenib (B1663141). ekb.egnih.govekb.eg

Table 2: Illustrative Binding Affinities of Quinoxaline Derivatives with Biological Targets

| Quinoxaline Derivative Class | Target Enzyme/Receptor | Binding Affinity (kcal/mol) | Source(s) |

| Substituted Quinoxalines (Compounds I & II) | VEGFR-2 (PDB: 2OH4) | -12.13, -11.93 | ekb.eg |

| Substituted Quinoxalines (Compounds III & IV) | VEGFR-2 (PDB: 2OH4) | -15.63, -17.11 | ekb.eg |

| 6-Chloroquinoxaline derivative (Compound 6) | VEGFR-2 (PDB: 4ASD) | -7.95 | ekb.eg |

| Diphenylquinoxaline-6-carbohydrazide (Compound 7e) | α-glucosidase | -5.802 | d-nb.info |

| Thiazolidinone-quinoxaline derivative (Compound 16) | Acetylcholinesterase (AChE) | -10.54 | acs.org |

Identification of Key Intermolecular Interactions Driving Binding

Beyond predicting binding affinity, docking simulations provide crucial insights into the specific intermolecular interactions that stabilize the ligand in the receptor's active site. arabjchem.org These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com

For a molecule like this compound, the different structural components would be expected to form distinct interactions:

Hydrogen Bonds: The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors, while the hydroxyl (-OH) group of the ethanol side chain can act as both a hydrogen bond donor and acceptor. Docking studies of quinoxaline derivatives in the VEGFR-2 active site frequently show hydrogen bonds with key amino acid residues like ASP 1044 and GLU 883. ekb.egrsc.org

Hydrophobic and π-π Stacking Interactions: The flat, aromatic quinoxaline ring is well-suited for hydrophobic and π-π stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe) or Tryptophan (Trp), and hydrophobic residues like Leucine (Leu) and Valine (Val). d-nb.inforsc.org In the active site of VEGFR-2, such interactions have been observed with residues like Leu383 and Phe916. rsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a window into the atomic-level movements and interactions of molecules over time, providing crucial insights into how a compound like this compound might interact with biological targets or behave in different environments.

MD simulations are a cornerstone in assessing the stability of a ligand-receptor complex. For a compound like this compound, this would involve docking it into the active site of a target protein and then simulating the complex's behavior over a period, often up to 100 nanoseconds or longer. plos.orgmdpi.com Key metrics derived from these simulations are the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

RMSD: This metric tracks the average deviation of the protein backbone and the ligand from their initial docked positions. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site, indicating a stable complex. plos.orgbiointerfaceresearch.com For instance, in studies of other quinoxaline derivatives, a stable RMSD for the receptor backbone and the ligand-receptor complex signifies that the compound does not cause major conformational changes that would destabilize the protein. biointerfaceresearch.com

RMSF: This analysis reveals the fluctuation of individual amino acid residues within the protein. It is particularly useful for identifying which parts of the protein interact with the ligand and how flexible these regions are. plos.orgbiointerfaceresearch.com Low fluctuation values for residues in the binding site suggest that the ligand has a stabilizing effect. biointerfaceresearch.com

Through these analyses, researchers can predict the binding stability of this compound with a given receptor, a critical factor in its potential efficacy as a therapeutic agent. plos.orgresearchgate.net

The binding of a ligand to a receptor is not just about the direct interactions between the two molecules; the surrounding solvent, typically water in biological systems, plays a crucial role. nih.gov

Solvent Effects: The displacement of water molecules from the binding site upon ligand binding is a major driver of the binding process. nih.gov The strength of noncovalent interactions is highly dependent on the solvent. acs.org Computational methods can analyze the thermodynamic properties of these water molecules. Water molecules in a confined binding pocket are often energetically or entropically unfavorable. nih.gov Their expulsion by a ligand like this compound can lead to a favorable change in the free energy of binding. nih.gov The polarity of the solvent can also significantly impact binding, with thermodynamic signatures revealing both enthalpic and entropic contributions that suggest the importance of solvation and desolvation processes. researchgate.net

Entropic Contributions: Entropy, a measure of disorder, is a key component of binding affinity. The binding process involves changes in conformational entropy for both the ligand and the protein, as well as the entropy of the displaced solvent molecules. rsc.org Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used to calculate the binding free energy, which includes these entropic terms. plos.org These calculations provide a more complete picture of the binding thermodynamics, helping to explain why a compound binds with a certain affinity. plos.orgnih.gov For example, favorable entropic contributions often play a significant role in the binding of ligands in various solvents. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR are computational techniques that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are invaluable for predicting the behavior of new compounds and for designing molecules with desired characteristics. biointerfaceresearch.commdpi.com

QSAR/QSPR models are built using a dataset of compounds with known activities or properties. For this compound, this would involve gathering data on its biological activity (e.g., as an anticancer or antimicrobial agent) or its material properties (e.g., corrosion inhibition). mdpi.comdinus.ac.id

Biological Activity: Studies on quinoxaline derivatives have successfully developed QSAR models to predict their anticancer, anti-tubercular, and antimalarial activities. mdpi.comnih.govniscpr.res.in These models can be used to virtually screen new derivatives of this compound to prioritize which ones to synthesize and test, saving time and resources. mdpi.com

Material Properties: QSPR models have been developed to predict properties like the melting point of quinoxaline derivatives. unlp.edu.arnih.govresearchgate.net More recently, QSPR has been combined with machine learning to predict the corrosion inhibition efficiency of quinoxaline compounds on metal surfaces. dinus.ac.idseminar-id.com

| Target Property | Model Type | Key Findings/Descriptors | Reference |

|---|---|---|---|

| Anticancer Activity (VEGFR-2) | 2D-QSAR | Developed a model to design new compounds with high inhibitory capacity. | mdpi.com |

| Anti-tubercular Activity | 3D-QSAR | Electrostatic and steric field descriptors were crucial for activity. | dntb.gov.ua |

| Antimalarial Activity | 3D-QSAR (kNN-MFA) | Electrostatic descriptors played a key role; identified regions for electron-withdrawing or donating groups. | niscpr.res.inniscpr.res.in |

| Corrosion Inhibition | QSPR (Machine Learning) | XGBoost model showed the best performance in predicting inhibition efficiency. | dinus.ac.id |

| Antiepileptic Activity | QSAR | Descriptors like electron affinity and total energy were important for the model. | asianpubs.org |

The foundation of any QSAR/QSPR model is the set of molecular descriptors used. These are numerical values that encode different aspects of a molecule's structure and properties.

Descriptor Selection: A wide array of descriptors can be calculated, including topological, electrostatic, and quantum mechanical properties. nih.govasianpubs.org Feature selection techniques, such as genetic algorithms, are often employed to identify the most relevant descriptors that correlate with the experimental data. nih.gov

Model Validation: The developed models are rigorously validated to ensure their predictive power. This involves internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. biointerfaceresearch.comdntb.gov.ua For example, a 3D-QSAR model for antitubercular quinoxalines showed good predictive capability with a predictive r-squared (r²_pred) of 0.84. dntb.gov.ua Similarly, a 2D-QSAR model for anticancer activity against triple-negative breast cancer had a training set r-squared of 0.78 and a cross-validated q-squared of 0.71. nih.gov

| Descriptor Type | Examples | Relevance | Reference |

|---|---|---|---|

| Topological | Connectivity indices | Describes the branching and shape of the molecule. | nih.gov |

| Electrostatic | Partial charges, Dipole moment | Relates to how the molecule interacts with polar environments and other molecules. | dntb.gov.uaniscpr.res.in |

| Quantum Mechanical | HOMO/LUMO energies, Electron affinity | Provides insight into the molecule's reactivity and electronic properties. | asianpubs.org |

| Physicochemical | LogP | Indicates the molecule's hydrophobicity, which is important for membrane permeability. | asianpubs.org |

In recent years, machine learning (ML) and artificial neural network (ANN) methods have become increasingly popular for developing more sophisticated and predictive QSAR/QSPR models. biointerfaceresearch.comdinus.ac.id

Handling Non-linearity: Unlike traditional linear regression methods, ML and ANN can capture complex, non-linear relationships between molecular descriptors and activity. biointerfaceresearch.combohrium.com This is particularly useful for modeling biological systems where such relationships are common.

Model Development: Techniques like Support Vector Machines (SVM), Random Forest, and various types of neural networks (e.g., back-propagation, multilayer perceptron) are used. biointerfaceresearch.comdinus.ac.idbohrium.com For instance, an SVM-based QSAR model for quinoxaline derivatives as breast cancer inhibitors demonstrated a high correlation between predicted and observed activities. biointerfaceresearch.com Similarly, ANN models have been successfully used to predict the corrosion inhibition properties of quinoxalines. seminar-id.com

Hybrid Approaches: Often, a hybrid approach is used where a genetic algorithm selects the most important descriptors, which are then fed into an artificial neural network to build the final predictive model. nih.govacs.org This combination leverages the strengths of both techniques to create robust and highly predictive QSAR models. acs.org

These advanced computational approaches hold great promise for accelerating the discovery and development of new drugs and materials based on the this compound scaffold.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Computational, or in silico, methods are pivotal in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a chemical compound. These predictions for this compound help in assessing its potential as a drug-like molecule and identifying any potential safety concerns. While specific in silico studies on this compound are not extensively documented, analysis of related quinoxaline derivatives provides valuable insights into its likely ADMET profile.

Prediction of Pharmacokinetic Parameters for Drug-Like Potential

The drug-like potential of a compound is often initially assessed by its adherence to established rules such as Lipinski's Rule of Five. These rules correlate molecular properties with oral bioavailability. In silico studies on various quinoxaline derivatives have consistently shown that they generally possess favorable pharmacokinetic profiles.

Research on a series of quinoxaline-substituted chalcones indicated that the compounds largely adhered to Lipinski's rules, suggesting good potential for oral absorption and bioavailability. dovepress.com Similarly, studies on other quinoxaline derivatives have predicted good oral bioavailability and intestinal absorption. udhtu.edu.uamdpi.com For instance, in silico analysis of certain researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives revealed a high probability of human intestinal absorption (HIA). nih.gov

The ability of a compound to penetrate the blood-brain barrier (BBB) is another critical pharmacokinetic parameter. For compounds targeting the central nervous system, BBB penetration is essential, while for others, it is an undesirable trait that could lead to side effects. Predictions for various quinoxaline derivatives have shown mixed results, with some indicating the potential to cross the BBB, while others are predicted to be non-penetrant. dovepress.comnih.gov The specific structural features of this compound, particularly the ethanol substituent, would influence its polarity and, consequently, its predicted BBB penetration.

Metabolism is a key determinant of a compound's half-life and potential for drug-drug interactions. Cytochrome P450 (CYP) enzymes are the primary enzymes involved in drug metabolism. In silico predictions for quinoxaline derivatives often assess their potential to inhibit major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Many quinoxaline derivatives are predicted to be inhibitors of one or more CYP enzymes, which could indicate a potential for drug-drug interactions.

Table 1: Predicted Pharmacokinetic Properties of Representative Quinoxaline Derivatives

| Parameter | Predicted Value/Classification | Reference |

| Lipinski's Rule of Five | Generally compliant | dovepress.com |

| Human Intestinal Absorption (HIA) | High | nih.gov |

| Caco-2 Permeability | High | nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Variable (some permeable, some not) | dovepress.comnih.gov |

| P-glycoprotein (P-gp) Substrate | Generally predicted as non-substrate | nih.gov |

| CYP450 Inhibition | Potential inhibitors of various isoforms |

This table is a synthesis of findings for various quinoxaline derivatives and is intended to be representative. The actual values for this compound may vary.

Assessment of Potential Toxicological Liabilities for Safety Evaluation

Early assessment of toxicological liabilities is crucial to avoid late-stage failures in drug development. In silico toxicology models predict potential risks such as mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity.

The Ames test is a widely used method to assess a chemical's mutagenic potential. In silico predictions for several classes of quinoxaline derivatives have indicated a negative Ames test result, suggesting a low likelihood of mutagenicity. dovepress.com This is a favorable characteristic for a drug candidate.

Carcinogenicity predictions are also a critical component of safety assessment. Computational models for various quinoxaline derivatives have often predicted a low risk of carcinogenicity. uad.ac.id However, it is important to note that high genotoxicity and mutagenicity can be characteristic of DNA intercalating agents, which may have therapeutic applications as antitumor drugs. udhtu.edu.ua

Hepatotoxicity, or drug-induced liver injury, is a major reason for drug withdrawal. In silico models for some quinoxaline derivatives have predicted a low probability of hepatotoxicity. nih.gov Similarly, cardiotoxicity, particularly the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, is a significant safety concern. While specific data for this compound is not available, the broader class of quinoxalines has been investigated, with some derivatives showing a low predicted risk of cardiac events. nih.gov

Table 2: Predicted Toxicological Profile of Representative Quinoxaline Derivatives

| Toxicity Endpoint | Predicted Outcome | Reference |

| Mutagenicity (Ames Test) | Negative | dovepress.com |

| Carcinogenicity | Low risk / Non-carcinogenic | uad.ac.id |

| Hepatotoxicity | Low risk | nih.gov |

| hERG Inhibition | Low risk | nih.gov |

| Acute Oral Toxicity (LD50) | Class III (Slightly toxic) | uad.ac.id |

This table represents a summary of findings for various quinoxaline derivatives and should be considered indicative. The toxicological profile of this compound would require specific computational and experimental validation.

Future Research Directions and Translational Potential of 2 Quinoxalin 6 Yl Ethanol

Design and Synthesis of Novel Analogs of 2-(Quinoxalin-6-YL)ethanol with Enhanced Bioactivity or Material Performance

The core structure of this compound offers multiple sites for chemical modification to create novel analogs with enhanced properties. Future research will likely focus on systematic structure-activity relationship (SAR) studies by modifying both the quinoxaline (B1680401) ring and the ethanol (B145695) side chain.

Synthetic strategies will involve introducing various substituents onto the quinoxaline nucleus. For instance, the incorporation of halogen atoms, nitro groups, or bulky phenyl moieties can significantly influence the biological and electronic characteristics of the resulting compounds. nih.govarabjchem.org Research on other quinoxaline derivatives has shown that such modifications can lead to potent anticancer, antimicrobial, and anti-inflammatory agents. nih.govsapub.org For example, a series of novel sorafenib (B1663141) analogues incorporating a quinoxalinedione (B3055175) ring were synthesized to produce compounds with significant cytotoxic activity against cancer cell lines. nih.gov Similarly, the synthesis of 2-substituted quinoxaline derivatives bearing phenyl or coumarin (B35378) moieties has been explored to develop new antiproliferative agents. rsc.org

The ethanol side chain of this compound is another key target for modification. It can be elongated, branched, or functionalized to create esters, ethers, or amides. These changes can alter the molecule's solubility, lipophilicity, and ability to interact with biological targets or form organized structures in materials. One synthetic approach could involve the reaction of the hydroxyl group with various acyl halides to produce a library of ester derivatives. nih.gov Another avenue is the oxidation of the alcohol to an aldehyde or carboxylic acid, which can then serve as intermediates for a host of other transformations, including the formation of hydrazones or thiazoles, which have shown promising biological activities in other quinoxaline systems. acs.orgmdpi.com

| Parent Compound | Modification Strategy | Potential Enhanced Property | Example from Quinoxaline Class | Citation |

| This compound | Introduction of p-Cl-phenyl or p-OCH3-phenyl moieties on the quinoxaline ring. | Anticancer activity | Increased cytotoxicity against HeLa and MCF-7 cells. | nih.gov |

| This compound | Hybridization with a coumarin moiety. | Antiproliferative activity | Development of new 2-substituted-quinoxaline analogs. | rsc.org |

| This compound | Formation of quinoxaline-triazole hybrids via click reaction. | Anticolorectal cancer activity | Exhibited submicromolar IC50 against HCT-116 cells. | acs.org |

| This compound | Functionalization of the ethanol side chain to form thiosemicarbazide (B42300) linkers. | PARP-1 inhibition | Creation of potent PARP-1 suppressors. | mdpi.com |

Development of More Efficient and Sustainable Synthetic Methodologies for this compound

The classical synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, which can require harsh conditions and long reaction times, leading to modest yields. arabjchem.orgresearchgate.net A significant future direction is the development of green and sustainable synthetic protocols for this compound and its derivatives.

Microwave-assisted organic synthesis (MAOS) represents a promising alternative. This technique can dramatically reduce reaction times, improve yields, and often allows for the use of more environmentally benign solvents like water or ethanol. bhu.ac.inscispace.com A green protocol for synthesizing quinoxaline derivatives via microwave irradiation in water has already been reported, proving to be mild, efficient, and high-yielding. bhu.ac.in

The use of heterogeneous catalysts is another cornerstone of green chemistry. Polymer-supported sulphanilic acid has been shown to be an effective and recyclable catalyst for the one-pot synthesis of quinoxalines in ethanol at room temperature. arabjchem.orgarabjchem.org Exploring similar solid-supported catalysts for the synthesis of this compound could simplify product purification and catalyst reuse, making the process more economical and sustainable.

Biocatalysis offers a highly selective and eco-friendly approach. The use of whole-cell biocatalysts, such as Daucus carota (carrot), has been successfully employed for the asymmetric bioreduction of quinoxaline ketones to their corresponding chiral alcohols with high yields and excellent enantioselectivity. nih.gov Applying this strategy to a precursor ketone of this compound could provide an enantiomerically pure form of the compound, which is often crucial for therapeutic applications.

| Synthetic Method | Key Features | Advantages | Example Application | Citation |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, use of green solvents. | Synthesis of quinoxaline derivatives in water. | bhu.ac.in |

| Heterogeneous Catalysis | Employs a solid, recyclable catalyst. | Easy separation of catalyst, catalyst reuse, mild reaction conditions. | Polymer-supported sulphanilic acid for quinoxaline synthesis. | arabjchem.orgarabjchem.org |

| Biocatalysis | Use of enzymes or whole cells (Daucus carota) as catalysts. | High enantioselectivity, eco-friendly, mild conditions. | Asymmetric reduction of quinoxaline ketones to chiral alcohols. | nih.gov |

Advanced Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Levels

While the broad bioactivity of the quinoxaline class is well-documented, the specific molecular mechanisms of action for this compound are unknown. sapub.orgijpsjournal.com Future research must delve into the molecular and cellular pathways modulated by this compound and its novel analogs.

A primary focus will be the identification of specific protein targets. Many quinoxaline derivatives are known to be kinase inhibitors. nih.gov For example, certain derivatives inhibit Pim-1/2 kinase, while others target VEGFR-2, a key protein in cancer pathogenesis. ekb.eg Screening this compound and its analogs against a panel of kinases could reveal potential targets. Other quinoxalines function as PARP-1 inhibitors, which is a validated target in cancer therapy. mdpi.com

Investigating the cellular response to treatment is also critical. Studies on other quinoxalines have shown they can induce apoptosis (programmed cell death), trigger the generation of reactive oxygen species (ROS), and cause cell cycle arrest. mdpi.comnih.gov Future studies on this compound should employ techniques like flow cytometry to analyze cell cycle progression and apoptosis, and fluorescence microscopy to detect ROS production and autophagy. mdpi.com For instance, one potent quinoxaline derivative was found to arrest cell growth at the G2/M phase and induce both apoptosis and autophagy in breast cancer cells. mdpi.com

Computational studies, such as molecular docking and molecular dynamics simulations, will be indispensable for elucidating interactions at the molecular level. researchgate.netresearchgate.net These methods can predict how this compound and its derivatives bind to the active sites of potential target proteins, providing insights that can guide the design of more potent and selective compounds. mdpi.comconicet.gov.ar

Preclinical Development Prospects for Therapeutic Applications of this compound and its Derivatives

Given the extensive pharmacological activities associated with the quinoxaline scaffold, this compound and its derivatives hold promise for preclinical development across several therapeutic areas, including oncology, infectious diseases, and neurology. nih.govrjptonline.orgwisdomlib.org

In oncology, preclinical studies on quinoxaline derivatives like PX-866 and PKI-587 have demonstrated significant inhibition of cancer cell growth, even in resistant cell lines. rjptonline.org Following this path, newly designed analogs of this compound would first be evaluated for their cytotoxic effects against a panel of human cancer cell lines. nih.gov Promising compounds, such as those with high potency and selectivity against cancer cells over normal cells, would advance to in vivo studies in animal models to assess their efficacy and safety profiles. acs.orgmdpi.com

The antimicrobial potential of quinoxalines is also well-established. scholarsresearchlibrary.com Derivatives have shown activity against bacteria, fungi, and parasites like the causative agent of malaria. scholarsresearchlibrary.commdpi.com Preclinical evaluation would involve determining the minimum inhibitory concentration (MIC) against a range of pathogens.

For any therapeutic application, a crucial part of preclinical development is the assessment of absorption, distribution, metabolism, and excretion (ADME) properties. In silico ADME prediction and in vitro assays will be essential early steps to ensure that the designed molecules have drug-like properties and are likely to be effective in a biological system. researchgate.netmdpi.com Promising compounds identified through these comprehensive preclinical evaluations could then become candidates for further clinical investigation. mdpi.com

Exploration of Novel Material Science Applications and Integration into Advanced Electronic Devices

The quinoxaline framework is not only important in medicine but also in material science due to its inherent electron-deficient nature, which makes it an excellent building block for n-type organic semiconductors. rsc.orgbenthamdirect.com This opens up exciting future research directions for this compound in the field of organic electronics.

Quinoxaline derivatives are increasingly used as electron-transporting materials in a variety of electronic devices. researchgate.net These include:

Organic Light-Emitting Diodes (OLEDs): Quinoxalines can serve as electron transport or hole-blocking layers, improving device efficiency and stability. rsc.orgresearchgate.netgoogle.com

Organic Solar Cells (OSCs): They are being explored as non-fullerene acceptors, which have led to significant advancements in the power conversion efficiency of OSCs. researchgate.netacs.org

Organic Field-Effect Transistors (OFETs): The semiconductor properties of quinoxalines make them suitable for the active channel material in OFETs. researchgate.netrsc.org

The this compound molecule could be a valuable precursor for creating new functional materials. The hydroxyl group provides a reactive site for polymerization, allowing for the synthesis of quinoxaline-containing polymers. These polymers could exhibit desirable properties such as high thermal stability and a low band gap, making them applicable in optical and electronic devices. benthamdirect.com Furthermore, the ability to tune the electronic properties by modifying the quinoxaline core, combined with the processability afforded by the ethanol side chain, makes this compound a versatile platform for molecular engineering. Recent research on pyrazinoquinoxaline derivatives has demonstrated that tuning molecular structure can lead to mechanically flexible single crystals with good semiconductor performance, paving the way for their use in cutting-edge applications like wearable smart electronics and robotics. rsc.orgrsc.org

| Device Application | Role of Quinoxaline Derivative | Key Property | Citation |